molecular formula C10H11IO3 B3187392 Isopropyl 2-hydroxy-5-iodobenzoate CAS No. 15125-87-8

Isopropyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3187392
CAS No.: 15125-87-8
M. Wt: 306.1 g/mol
InChI Key: RBOQHPLFKLNTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-hydroxy-5-iodobenzoate is an iodine-substituted benzoic acid ester with the molecular formula $ \text{C}{10}\text{H}{11}\text{IO}_3 $. It features a hydroxyl group at the ortho-position and an iodine atom at the para-position on the aromatic ring, combined with an isopropyl ester moiety.

Properties

CAS No.

15125-87-8

Molecular Formula

C10H11IO3

Molecular Weight

306.1 g/mol

IUPAC Name

propan-2-yl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C10H11IO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3

InChI Key

RBOQHPLFKLNTKX-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Iodine Substitution : The iodine atom increases molecular weight and lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility.
  • Ester Group : Isopropyl esters generally confer higher stability than methyl or ethyl esters due to increased steric protection of the ester bond.

Limitations of Available Evidence

focuses on Isopropyl Nitrite, an unrelated nitrite ester, while details synthesis pathways for isosorbide phosphate derivatives. Consequently, this comparison relies on extrapolation from general halogenated benzoate chemistry rather than cited experimental results.

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